1-(1-Naphthyl)-2-thiourea

描述

Background and Historical Context of Thiourea (B124793) Derivatives in Chemical and Biomedical Research

Thiourea, an organosulfur compound with a structure similar to urea (B33335) where the oxygen atom is replaced by sulfur, and its derivatives are a significant class of molecules in organic synthesis and medicinal chemistry. mdpi.comsemanticscholar.org These compounds are versatile, serving as intermediates in a wide range of chemical reactions. mdpi.com Historically, the study of thiourea derivatives has led to the development of various commercial products, including applications in dyes and plastics. mdpi.com

In the biomedical field, thiourea derivatives have attracted considerable attention for their diverse biological applications. mdpi.com Research has demonstrated that various compounds within this class possess properties that have been investigated for a range of therapeutic areas. nih.gov The ability of thioureas to coordinate with metals has also been a subject of study, as these complexes can exhibit a broader range of biological properties. semanticscholar.org In agriculture, thiourea derivatives have been researched for their potential use as herbicides and insect growth regulators. semanticscholar.orgresearchgate.net The development of ANTU itself arose from a specific need; it was discovered in 1942 by Curt Richter during research aimed at controlling rat infestations in Baltimore, a project prompted by sanitation challenges overwhelmed by population growth. wikipedia.org

Nomenclature and Chemical Identifiers of 1-(1-Naphthyl)-2-thiourea

This compound is identified by a variety of names and chemical codes, which are essential for its unambiguous identification in scientific literature and chemical databases. Its most common trivial name is α-Naphthylthiourea, often abbreviated as ANTU. wikipedia.orgherts.ac.uk The systematic IUPAC name for the compound is Naphthalen-1-ylthiourea. wikipedia.org

Below is a comprehensive table of its key chemical identifiers.

| Identifier Type | Data |

| IUPAC Name | Naphthalen-1-ylthiourea wikipedia.org |

| CAS Registry Number | 86-88-4 wikipedia.orgherts.ac.ukchemicalbook.comepa.govnist.govdrugfuture.com |

| Molecular Formula | C11H10N2S wikipedia.orgchemicalbook.comepa.govnist.gov |

| Molecular Weight | 202.28 g·mol−1 wikipedia.orgchemicalbook.comepa.govdrugfuture.com |

| Common Synonyms | ANTU, α-Naphthylthiourea, 1-Naphthylthiourea, Anturat, Dirax, Rattrack wikipedia.orgnist.govdrugfuture.comnoaa.gov |

| InChI Key | PIVQQUNOTICCSA-UHFFFAOYSA-N wikipedia.orgnist.gov |

| PubChem CID | 736366 wikipedia.orgherts.ac.uk |

Overview of Research Significance and Academic Relevance of this compound

The primary significance of this compound in research stems from its potent and selective action as a rodenticide, particularly against the Norway rat. drugfuture.comresearchgate.net This selectivity made it a subject of intense study following its discovery. drugfuture.com

Beyond its application in pest control, ANTU became a valuable experimental tool in biomedical research, specifically for studying the mechanisms of pulmonary edema. researchgate.net When absorbed, ANTU increases the permeability of lung capillaries in animal models, providing researchers with a chemical method to induce and study this condition. wikipedia.orgresearchgate.net Studies have investigated the metabolic pathways of ANTU, revealing that it is metabolized by liver and lung microsomes into α-naphthylurea (ANU). wikipedia.orgwikiwand.com This biotransformation process, which involves the cytochrome P450 enzyme system, is a key area of academic inquiry, as ANU itself is essentially nontoxic. wikipedia.orgwikiwand.com

The compound has also been evaluated in mutagenicity and carcinogenicity studies. Research has shown that 1-Naphthylthiourea is mutagenic to Salmonella typhimurium in the presence of metabolic activation and can induce transformations in Syrian hamster embryo cells in vitro. inchem.org Furthermore, ANTU and its derivatives have been utilized as starting materials in the synthesis of other chemical structures, such as fluorogenic chemosensors designed for the detection of specific metal ions like mercury (Hg2+). analis.com.mychemchart.com

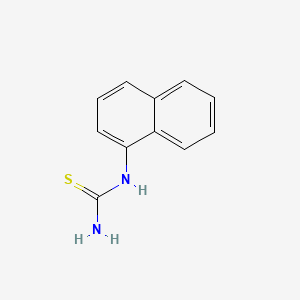

Structure

2D Structure

3D Structure

属性

IUPAC Name |

naphthalen-1-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVQQUNOTICCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S, Array | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020919 | |

| Record name | 1-(1-Naphthyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antu appears as white crystal or powder; technical product is gray powder. Has no odor but a bitter taste. Used primarily as a rodenticide for control of adult Norway rats. Not produced commercially in the U.S. (EPA, 1998), White crystalline or gray, odorless powder. [rodenticide], WHITE ODOURLESS CRYSTALLINE POWDER. | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTU | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

May burn but will not ignite readily (EPA, 1998) | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.06 % (NIOSH, 2023), In water, 600 mg/L at 25 °C, Solubility in acetone = 2.43 g/100 mL; in triethylene glycol = 8.6 g/100 mL; fairly soluble in hot alcohol, Slightly soluble in ethanol, ethyl ether, acetone, Very slightly soluble in most organic solvents, Solubility in water: none, 0.06% | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Specific Gravity (water= 1): Greater than 1, >1 g/cm³ | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.99 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg at 77 °F (EPA, 1998), Low | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Suggestions that the presence of an impurity in ANTU, beta-naphthylamine, may increase risk of bladder cancer, remain unsubstantionated. | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from alcohol, Colorless ... solid, White, crystalline or gray powder | |

CAS No. |

86-88-4 | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Naphthylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANTU [ISO:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(1-Naphthyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTU | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY0H6XJ4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Urea, 1-(1-naphthyl)-2-thio- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YT8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

388 °F (EPA, 1998), 198 °C, 388 °F | |

| Record name | ANTU | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-NAPHTHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-NAPHTHYLTHIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTU | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Reaction Pathways for 1 1 Naphthyl 2 Thiourea

Established Synthetic Routes to 1-(1-Naphthyl)-2-thiourea

Traditional methods for synthesizing N-aroyl thioureas, including naphthalene-containing variants, have been well-documented. These routes typically involve the reaction of isothiocyanates with amines or the use of thiocyanate (B1210189) salts.

A primary and versatile method for synthesizing this compound analogues involves the reaction of a naphthyl isothiocyanate intermediate with various amines. This approach allows for the introduction of a wide range of substituents, leading to a library of derivatized compounds.

The general pathway begins with 1-naphthoic acid, which is first converted to its more reactive acid chloride form, 1-naphthoyl chloride. This intermediate is then reacted with a thiocyanate salt, such as potassium thiocyanate, to generate 1-naphthoyl isothiocyanate. The final step involves the reaction of this isothiocyanate with a variety of substituted aromatic amines (anilines) to produce the target 1-(1-naphthoyl)-3-(substituted phenyl) thioureas. nih.govnih.gov This multi-step synthesis provides good to exceptional yields and high purity of the final products. nih.govnih.gov The reaction is typically monitored using thin-layer chromatography (TLC) until completion. nih.gov

A study detailed the synthesis of ten novel naphthalene-thiourea conjugates using this method, reacting 1-naphthoyl isothiocyanate with appropriately modified anilines. nih.govnih.gov The resulting compounds were characterized to confirm their structures.

One of the most versatile and widely used synthetic routes for N-aroyl thioureas involves the use of ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). nih.govacs.org This method typically proceeds via a one-pot reaction of an aroyl chloride, a thiocyanate salt, and an amine.

In a representative synthesis, 2-naphthoyl chloride is treated with an equimolar amount of potassium thiocyanate and an amine, such as cyclohexanamine, in a suitable solvent like acetone (B3395972). nih.govacs.org This reaction leads to the formation of the corresponding N-aroyl thiourea (B124793) derivative, for instance, N-(cyclohexylcarbamothioyl)-2-naphthamide. nih.govacs.org The process can also be catalyzed using a phase transfer catalyst like polyethylene (B3416737) glycol (PEG-600) to improve yields, especially when reacting aroyl chlorides with ammonium thiocyanate and amino alcohols or amino phenols. tandfonline.comtandfonline.com While acetone has been a common solvent, its use can lead to the formation of side products, prompting the exploration of other solvent systems like acetonitrile (B52724) to achieve higher yields (>80%) under milder conditions. google.com

The general mechanism involves the initial reaction of the aroyl chloride with the thiocyanate salt to form an acyl isothiocyanate intermediate in situ. tandfonline.com This highly reactive intermediate is not isolated but is immediately reacted with an amine present in the mixture to yield the final N-aroyl thiourea product. tandfonline.com

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| 1-Naphthoyl chloride, KSCN, Substituted anilines | Acetone | 1-(1-Naphthoyl)-3-(substituted phenyl) thioureas | Good to Exceptional | nih.govnih.gov |

| 2-Naphthoyl chloride, KSCN, Cyclohexanamine | Acetone | N-(cyclohexylcarbamothioyl)-2-naphthamide | Not specified | nih.govacs.org |

| Aroyl chloride, NH₄SCN, Aminoethanol/Aminophenol | PEG-600 | N-Aroyl-N'-hydroxyethyl/hydroxyphenyl thiourea | Good to Excellent | tandfonline.comtandfonline.com |

| Aroyl chlorides, NH₄SCN, Amines | Acetonitrile | Acyl thioureas | >80% | google.com |

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable synthetic methods. These advanced strategies often employ alternative energy sources to drive reactions.

Ultrasonic irradiation has emerged as a powerful tool in green chemistry, offering a mild, efficient, and environmentally friendly approach to synthesizing N-naphthoyl thioureas. nih.govacs.org This method significantly reduces reaction times and often improves yields compared to conventional heating methods. acs.org

The synthesis is typically carried out by treating a naphthoyl chloride with potassium thiocyanate and a primary amine in a suitable solvent under ultrasonic irradiation. nih.govacs.org Research has focused on optimizing the reaction conditions, including the choice of solvent, reaction temperature, and the intensity of the ultrasound. nih.govresearchgate.net For instance, the sonication of equimolar amounts of the reactants in acetonitrile at room temperature (23°C) with an ultrasound intensity of 80% was identified as optimal for this transformation. nih.govresearchgate.net

This ultrasonic-assisted protocol has been successfully used to create a diverse library of N-naphthoyl thiourea derivatives. nih.govacs.org The use of ultrasound as a sustainable energy source provides a significant advantage over other energy-intensive methods like microwave-assisted synthesis. nih.gov

| Reaction | Energy Source | Key Findings | Reference |

| N-Naphthoyl Thiourea Synthesis | Ultrasonic Irradiation | Efficient, mild, and environmentally friendly; optimal conditions identified as 80% intensity in acetonitrile at 23°C. | nih.govacs.orgresearchgate.net |

Derivatization and Functionalization of the Thiourea Moiety

The thiourea core of this compound is a versatile scaffold that can be readily derivatized and functionalized. This allows for the synthesis of a wide array of conjugates with tailored properties.

A key strategy for derivatization involves the synthesis of substituted naphthalene-thiourea conjugates. This is achieved by reacting a naphthoyl isothiocyanate intermediate with a variety of functionally substituted anilines. nih.govnih.gov This modular approach allows for the systematic modification of the phenyl ring attached to the thiourea nitrogen, enabling the exploration of structure-activity relationships.

For example, a library of ten novel 1-(1-naphthoyl)-3-(substituted phenyl) thioureas was synthesized with good to exceptional yields. nih.govnih.gov The synthesis starts with 1-naphthoic acid, which is converted to 1-naphthoyl chloride. This is followed by a reaction with potassium thiocyanate to form the isothiocyanate intermediate, which is then coupled with various substituted anilines. nih.gov The substituents on the aniline (B41778) can be varied to include groups like hydroxyl (-OH) at different positions on the phenyl ring. nih.gov This method highlights the ease of creating a diverse set of derivatives from a common intermediate.

| Starting Material | Key Reagents | Product Type | Reference |

| 1-Naphthoic acid | Thionyl chloride, KSCN, Substituted anilines | 1-(1-Naphthoyl)-3-(substituted phenyl) thioureas | nih.govnih.gov |

Incorporation of Heterocyclic Rings into Thiourea Derivatives

The integration of heterocyclic rings into the thiourea framework is a significant strategy in medicinal chemistry, aiming to enhance the biological activities of the resulting derivatives. This is often achieved by reacting a heterocyclic amine with an appropriate isothiocyanate. For instance, researchers have successfully synthesized a series of thiourea derivatives containing the 1,3,4-thiadiazole (B1197879) heterocycle. In these syntheses, various substituted aromatic amines were reacted with 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) to produce the target compounds.

Another common method involves the reaction of an amino-substituted heterocycle with an isothiocyanate. For example, novel thiourea derivatives have been created by reacting 2-amino-5-mercapto-1,3,4-thiadiazole and 2-amino-1,3,4-thiadiazole (B1665364) with different isothiocyanates. The reaction conditions for these syntheses are often straightforward, typically involving stirring the reactants in a suitable solvent like acetonitrile at room temperature.

The synthesis of thioureas bearing a pyrazole (B372694) ring has also been explored. In one study, a key intermediate, 5-amino-3-methyl-1-phenylpyrazole, was treated with phenyl isothiocyanate in ethanol (B145695) under reflux conditions to yield the corresponding thiourea derivative. This highlights how the choice of solvent and temperature can be adjusted to facilitate the reaction between specific heterocyclic amines and isothiocyanates.

The following table summarizes representative examples of reaction conditions for incorporating heterocyclic rings into thiourea structures.

| Reactants | Solvent | Conditions | Resulting Heterocyclic Thiourea | Reference |

| 2-Amino-5-ethyl-1,3,4-thiadiazole and various isothiocyanates | Acetonitrile | Stirring at room temperature | 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-substituted thioureas | |

| 2-Amino-5-mercapto-1,3,4-thiadiazole and various isothiocyanates | Acetonitrile | Stirring at room temperature | Thiourea derivatives of 5-mercapto-1,3,4-thiadiazole | |

| 5-Amino-3-methyl-1-phenylpyrazole and Phenyl isothiocyanate | Ethanol | Reflux | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-3-phenylthiourea |

Mechanism of Formation of Thiourea Compounds

The synthesis of thiourea compounds, including this compound, predominantly occurs through the nucleophilic addition of an amine to an isothiocyanate. This reaction is generally efficient and proceeds readily under mild conditions.

The mechanism can be detailed in the following steps:

Nucleophilic Attack : The reaction initiates with the nitrogen atom of the amine (e.g., 1-naphthylamine) acting as a nucleophile. It attacks the electron-deficient carbon atom of the isothiocyanate group (R-N=C=S). This carbon is highly electrophilic due to the electronegativity of the flanking nitrogen and sulfur atoms, which pull electron density away from it.

Formation of a Zwitterionic Intermediate : The initial nucleophilic attack results in the formation of a transient, polar, and unstable zwitterionic intermediate. In this intermediate, the amine's nitrogen atom, having donated its lone pair of electrons to form a new bond, bears a formal positive charge, while the sulfur atom of the isothiocyanate moiety acquires a negative charge.

Proton Transfer : The final step involves a rapid proton transfer from the now positively charged nitrogen atom to the negatively charged sulfur atom. This can occur either intramolecularly or be mediated by the solvent. This step neutralizes the charges within the molecule, leading to the formation of the stable, neutral thiourea product.

Molecular Structure and Intermolecular Interactions

Crystallographic Studies of 1-(1-Naphthyl)-2-thiourea

Detailed crystallographic data provides the definitive blueprint of a molecule's structure in the solid state. In the absence of a dedicated study for this compound, the following sections discuss the anticipated crystallographic parameters and molecular conformation based on analogous compounds.

Based on analyses of a vast number of thiourea (B124793) derivatives, it is common for these molecules to crystallize in centrosymmetric space groups. Monoclinic and triclinic crystal systems are frequently observed. For instance, the related compound N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide crystallizes in the triclinic space group P-1 nih.gov. Similarly, other N-aroyl-N'-(aryl)thioureas have been reported to crystallize in the triclinic P-1 space group mdpi.com. It is therefore highly probable that this compound would adopt a similar crystal system and space group, which allows for efficient packing of the molecules.

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) are determined by X-ray diffraction. For N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the unit cell parameters are a = 6.9921(14) Å, b = 11.002(2) Å, c = 12.381(3) Å, α = 113.28(3)°, β = 99.38(3)°, and γ = 101.85(3)° nih.gov. While these specific values would differ for this compound, they provide a general scale for the dimensions of the unit cell for a molecule of this size and type.

The conformation of thiourea derivatives is a key aspect of their molecular structure. The rotational freedom around the C-N bonds of the thiourea core allows for different spatial arrangements of the substituent groups. Typically, N,N'-disubstituted thioureas can exist in trans-trans, cis-cis, or cis-trans conformations with respect to the orientation of the substituents relative to the thiocarbonyl (C=S) group. In the solid state, the cis-trans conformation is frequently observed in N-aroyl-N'-aryl thiourea derivatives, often stabilized by an intramolecular hydrogen bond . For N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond, forming a pseudo-six-membered ring nih.gov. Given the structural similarities, it is plausible that this compound also adopts a conformation that allows for significant intramolecular or intermolecular interactions.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Compounds

| Parameter | Expected Value/System | Rationale based on Analogous Compounds |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for N-aryl thiourea derivatives. |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | Allows for efficient molecular packing. |

Intermolecular Hydrogen Bonding in this compound

Hydrogen bonding plays a crucial role in the supramolecular assembly of thiourea derivatives. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a primary hydrogen bond acceptor.

A ubiquitous feature in the crystal structures of N-substituted thioureas is the formation of centrosymmetric dimers through intermolecular N-H···S hydrogen bonds nih.gov. This interaction typically involves one of the N-H protons from each molecule donating a hydrogen bond to the sulfur atom of a neighboring molecule, creating a characteristic R²₂(8) ring motif. This robust hydrogen-bonding synthon is a dominant factor in the crystal packing of many thiourea derivatives nih.gov. It is highly probable that this compound would exhibit this dimeric structure in its solid state.

Theoretical and Computational Investigations of Molecular Structure

In the absence of experimental crystallographic data, theoretical and computational methods, such as Density Functional Theory (DFT), serve as powerful tools to predict and analyze the molecular structure and properties of compounds like this compound.

DFT calculations can be employed to determine the most stable conformation of the molecule by optimizing its geometry and calculating the relative energies of different conformers (e.g., trans-trans versus cis-trans) ugm.ac.idresearchgate.net. Such studies on related thiourea derivatives have shown that the energy difference between conformers can be small, suggesting that both may coexist in solution or that crystal packing effects can dictate the conformation in the solid state ugm.ac.id.

Furthermore, computational models can provide detailed insights into the nature and strength of intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize hydrogen bonds and other non-covalent interactions, corroborating the presence and significance of N-H···S and N-H···π interactions in the hypothetical crystal lattice of this compound nih.gov. These computational approaches are invaluable for rationalizing the supramolecular chemistry of thiourea derivatives and predicting their solid-state architecture.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Quantum Chemical Calculations (e.g., B3LYP, RHF, RIMP2 levels of theory)

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of a molecule. For organic compounds like this compound, Density Functional Theory (DFT) methods, particularly with the B3LYP functional, are widely used and have shown good correlation with experimental data for similar thiourea derivatives.

Theoretical Frameworks:

Hartree-Fock (RHF): The Restricted Hartree-Fock method is an ab initio approach that provides a foundational approximation of the molecular orbital theory. It serves as a starting point for more advanced calculations.

B3LYP (DFT): The Becke, 3-parameter, Lee-Yang-Parr functional is a hybrid method that incorporates both Hartree-Fock exchange and exchange-correlation functionals from DFT. It is known for its efficiency and accuracy in predicting molecular geometries and energies for a wide range of organic systems.

Møller-Plesset Perturbation Theory (RIMP2): This is a post-Hartree-Fock method that adds electron correlation effects, offering a higher level of accuracy for calculating interaction energies, albeit at a greater computational cost.

Expected Outcomes of Calculations:

Geometry optimization of this compound using these methods would yield key structural parameters. These calculations would likely predict a non-planar structure, with a significant dihedral angle between the plane of the naphthyl group and the thiourea moiety. The bond lengths and angles within the thiourea core (-NH-C(S)-NH2) would be a key focus, as they are indicative of the electronic environment and potential for hydrogen bonding.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | RHF/6-31G* | B3LYP/6-311++G(d,p) | RIMP2/cc-pVDZ |

|---|---|---|---|

| C=S Bond Length (Å) | Data not available | Data not available | Data not available |

| C-N (Naphthyl) Bond Length (Å) | Data not available | Data not available | Data not available |

| C-N (Amine) Bond Length (Å) | Data not available | Data not available | Data not available |

| N-C-N Bond Angle (°) | Data not available | Data not available | Data not available |

| Dihedral Angle (Naphthyl-Thiourea) (°) | Data not available | Data not available | Data not available |

Note: This table is illustrative. The cells are populated with "Data not available" as specific computational results for this compound were not found.

Binding Energy Calculations of Dimer Structures

In the solid state, thiourea derivatives frequently form dimeric structures stabilized by intermolecular hydrogen bonds. For this compound, it is anticipated that molecules would associate via N-H···S hydrogen bonds, forming centrosymmetric dimers. Additionally, π-π stacking interactions between the naphthyl rings of adjacent dimers could further stabilize the crystal packing.

The binding energy (Ebind) of such a dimer can be calculated as the difference between the total energy of the dimer (Edimer) and the sum of the energies of two isolated monomers (Emonomer), with corrections for basis set superposition error (BSSE).

Ebind = Edimer - 2 * Emonomer + EBSSE

Calculations at the RIMP2 level of theory would be particularly suited for accurately capturing both the hydrogen bonding and the dispersion forces involved in the π-π stacking interactions.

Table 2: Hypothetical Binding Energy Calculations for this compound Dimer

| Level of Theory | Interaction Type | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| B3LYP/6-311++G(d,p) | Hydrogen Bonding | Data not available |

| RIMP2/cc-pVTZ | Hydrogen Bonding + π-π Stacking | Data not available |

Note: This table is illustrative. The cells are populated with "Data not available" as specific computational results for this compound were not found.

Correlation of Theoretical and X-ray Geometries

The ultimate validation of theoretical calculations comes from comparison with high-quality experimental data, primarily from single-crystal X-ray diffraction. A crystallographic study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles in the solid state.

A direct comparison between the optimized gas-phase geometries predicted by quantum chemical calculations and the experimental solid-state geometry would be expected to show a high degree of correlation. Minor discrepancies would likely arise from the influence of intermolecular forces (like hydrogen bonding and crystal packing) in the solid state, which are absent in the gas-phase calculations of a single molecule. Studies on analogous acyl thiourea compounds have demonstrated a reasonably good correlation between geometries optimized with DFT and their respective experimental X-ray structures.

Table 3: Hypothetical Comparison of Selected Theoretical and Experimental Geometrical Parameters

| Parameter | B3LYP/6-311++G(d,p) (Calculated) | X-ray Crystallography (Experimental) |

|---|---|---|

| C=S Bond Length (Å) | Data not available | Data not available |

| C-N (Naphthyl) Bond Length (Å) | Data not available | Data not available |

| N-H···S Hydrogen Bond Length (Å) | Not applicable (intermolecular) | Data not available |

Note: This table is illustrative. The cells are populated with "Data not available" as specific computational and experimental results for this compound were not found.

Without experimental X-ray data and specific computational studies for this compound, the tables remain illustrative of the type of data that would be generated in such a research endeavor. The methodologies described, however, represent the standard and robust approach for the theoretical investigation of this and similar chemical compounds.

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of 1-(1-Naphthyl)-2-thiourea, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons present. researchgate.net The aromatic protons of the naphthyl group appear as a complex multiplet in the downfield region of the spectrum, a result of their varied chemical environments and spin-spin coupling interactions. huji.ac.il The protons of the thiourea (B124793) moiety, specifically the N-H protons, are also observable and their chemical shifts can be influenced by factors such as solvent and concentration. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Naphthyl-H | 7.5 - 8.2 | Multiplet |

| NH | Variable | Broad Singlet |

| NH₂ | Variable | Broad Singlet |

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. mdpi.com In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbon atoms of the naphthyl ring and the thiourea group. The carbon atom of the C=S (thione) group is particularly characteristic and appears at a downfield chemical shift. The various carbon atoms of the naphthalene (B1677914) ring also give rise to a series of signals, the specific shifts of which can be assigned through advanced NMR techniques and comparison with related structures. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C=S (Thiourea) | ~181 |

| Naphthyl-C (Aromatic) | 120 - 140 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nsf.gov The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net These include the N-H stretching vibrations of the amine and amide groups, the C-N stretching vibrations, and the characteristic C=S (thione) stretching vibration. The aromatic C-H and C=C stretching vibrations from the naphthyl group are also prominent. nih.gov

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H | Bending | ~1615 |

| C-N | Stretching | 1400 - 1200 |

| C=S | Stretching | ~750 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uva.nl Electron ionization mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. nist.gov The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound, which is 202.28 g/mol . nist.gov The fragmentation pattern, which shows the breakdown of the molecule into smaller charged fragments, can help to confirm the structure. Common fragmentation pathways may involve cleavage of the bond between the naphthyl group and the thiourea moiety. uva.nlnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. This technique provides information about the electronic transitions within a molecule. rsc.org The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic naphthyl ring and the thiourea group. shu.ac.uklibretexts.org The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and are useful for quantitative analysis and in studies of its binding interactions with other molecules. bohrium.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. nih.gov For this compound, reverse-phase HPLC methods are commonly employed for purity assessment. sielc.com A suitable method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for its quantitative determination.

Reverse Phase HPLC Methods and Mobile Phase Optimization

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the analysis of this compound. sielc.comsielc.com The separation mechanism in RP-HPLC is predominantly based on the hydrophobic interactions between the analyte and the stationary phase. nacalai.com For this compound, a common mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier. sielc.comsielc.com

The optimization of the mobile phase is critical for achieving good separation and peak shape. This involves adjusting the solvent strength, which is typically controlled by the concentration of the organic modifier (e.g., acetonitrile). amazonaws.com The pH of the mobile phase and the use of ion-pairing reagents can also significantly influence the retention of the analyte. amazonaws.com For instance, phosphoric acid is often used as a mobile phase additive. sielc.comsielc.com The selection of the stationary phase is also crucial; columns with octadecyl group-bonded silica (B1680970) gel (C18) are widely used due to their high theoretical plate number and reproducibility. nacalai.com However, for compounds with similar hydrophobicities, alternative packing materials that offer secondary interactions may be more effective. nacalai.com

A typical RP-HPLC method for this compound might utilize a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com The precise ratio of these components is optimized to achieve the desired retention time and resolution.

Table 1: Example RP-HPLC Method Parameters for this compound

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |

| Detection | UV | thermofisher.com |

Note: The specific gradient or isocratic conditions, flow rate, and detection wavelength would be optimized for the particular application.

Mass Spectrometry Compatible Applications

For applications requiring mass spectrometry (MS) detection, the mobile phase composition must be compatible with the MS interface. sielc.comsielc.com Non-volatile additives like phosphoric acid can interfere with the ionization process and contaminate the MS system. Therefore, for MS-compatible methods, phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.comsielc.com

The use of MS detection provides high selectivity and sensitivity, allowing for the confirmation of the molecular weight of this compound and the identification of related impurities or metabolites. nih.govacs.org Electron ionization mass spectrometry is one of the techniques that has been used to obtain the mass spectrum of this compound. nist.govnist.gov The resulting mass spectrum serves as a fingerprint for the molecule, aiding in its identification. nist.gov

UPLC Applications for Fast Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage in terms of analysis speed and resolution compared to conventional HPLC. ijsrtjournal.commdpi.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. ijsrtjournal.commdpi.com

For the fast analysis of this compound, UPLC methods can be developed using columns with smaller particle sizes, such as 3 µm. sielc.comsielc.com This leads to a considerable reduction in analysis time, which is beneficial for high-throughput screening and quality control applications. ijsrtjournal.com The principles of mobile phase optimization for UPLC are similar to those for HPLC, focusing on achieving optimal separation in a shorter timeframe. sielc.comsielc.com The enhanced resolution of UPLC can also be advantageous for separating this compound from closely related impurities. ijsrtjournal.com

Table 2: Comparison of HPLC and UPLC for the Analysis of this compound

| Feature | HPLC | UPLC | Reference |

| Particle Size | Typically 3-5 µm | Sub-2 µm or 3 µm | sielc.comsielc.comijsrtjournal.commdpi.com |

| Analysis Time | Longer | Shorter | ijsrtjournal.com |

| Resolution | Good | Higher | ijsrtjournal.com |

| Throughput | Lower | Higher | ijsrtjournal.com |

Biological Activities and Mechanistic Investigations

Anticancer Activity of 1-(1-Naphthyl)-2-thiourea and its Derivatives

Thiourea (B124793) derivatives, characterized by the (R1R2N)(R3R4N)C=S functional group, are recognized for their diverse biological applications, including their roles as anticancer agents. nih.govacs.org The incorporation of a naphthyl group into the thiourea structure has been a key area of investigation for enhancing anticancer efficacy. nih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

HepG2 (Liver Cancer): Derivatives of this compound have shown cytotoxic effects against HepG2 cells. nih.govalliedacademies.orgnih.govnih.gov For instance, a thiourea derivative containing a 3,5-diCF3Ph group exhibited an IC50 value of 16.28 μM against HepG2 cells. nih.gov Another study reported that wild-type Hydra actinoporin-like toxin 1 (HALT-1) showed an IC50 of 0.60 µM on HepG2 cells. nih.gov

HCT116 (Colon Cancer): Naphthoyl thiourea derivatives have displayed antiproliferative activities against HCT116 cells. nih.gov A study on an aglaforbesin derivative demonstrated potent cytotoxicity against HCT116 cells with an IC50 value of 1.13 ±0.07 µg/mL. nih.gov

MCF-7 (Breast Cancer): N-naphthoyl thiourea derivatives have shown significant cytotoxic effects against MCF-7 breast cancer cells. nih.gov In one study, a diarylthiourea derivative was particularly effective, with an IC50 value of 338.33 ± 1.52 µM. mdpi.com

A549 (Lung Cancer): N-naphthoyl thiourea derivatives have been tested against A549 lung cancer cells, with some compounds showing notable activity. nih.govalliedacademies.org However, some N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives showed no significant anticancer properties on A549 cell lines. nih.govijcce.ac.ir

SW480 and SW620 (Colon Cancer): Substituted thiourea derivatives have demonstrated high cytotoxicity against primary (SW480) and metastatic (SW620) colon cancer cell lines. nih.gov For example, a dichlorophenyl derivative and a fluorinated thiourea derivative induced late apoptosis in 95% and 97% of SW480 cells, respectively. nih.gov The dichlorophenyl derivative was also highly effective against SW620 cells, causing 99% to enter late apoptosis. nih.gov

PC3 (Prostate Cancer): Certain thiourea derivatives have shown cytotoxicity against PC3 prostate cancer cells, although the induction of apoptosis was less pronounced compared to other cell lines. nih.gov

K-562 (Leukemia): Thiourea derivatives have been found to be highly cytotoxic against the K-562 leukemia cell line, with a strong induction of apoptosis. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines This is an interactive table, you can sort and filter the data.

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Thiourea derivative with 3,5-diCF3Ph | HepG2 | 16.28 μM | nih.gov |

| Wild-type HALT-1 | HepG2 | 0.60 µM | nih.gov |

| Aglaforbesin derivative | HCT116 | 1.13 ±0.07 µg/mL | nih.gov |

| Diarylthiourea derivative | MCF-7 | 338.33 ± 1.52 µM | mdpi.com |

| Dichlorophenyl derivative | SW480 | Induces 95% late apoptosis | nih.gov |

| Fluorinated thiourea | SW480 | Induces 97% late apoptosis | nih.gov |

| Dichlorophenyl derivative | SW620 | Induces 99% late apoptosis | nih.gov |

Selectivity over Normal Cell Lines

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells.

HaCaT (Keratinocytes): Several studies have demonstrated that while being cytotoxic to cancer cells, certain thiourea derivatives exhibit favorable selectivity and lower toxicity towards the normal human keratinocyte cell line, HaCaT. nih.gov The selectivity of some thioureas towards HaCaT cells ranged from 2.7 to 7.6. nih.gov

WI-38 (Lung Fibroblasts): A study on a new N,N′-diarylthiourea derivative showed no cytotoxic effects on normal human lung fibroblast cells (WI-38). mdpi.com

Induction of Apoptosis

A primary mechanism by which this compound and its derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Studies have shown that these compounds can trigger late-stage apoptosis in various cancer cell lines, including SW480, SW620, and K-562. nih.gov For instance, a dichlorophenyl derivative and a fluorinated thiourea derivative were potent inducers of late apoptosis in SW480 cells. nih.gov Similarly, the dichlorophenyl derivative was highly effective in inducing apoptosis in SW620 and K-562 cells. nih.gov Another novel thiourea polymer, QTMP, was found to induce apoptosis in colorectal cancer cells in a concentration-dependent manner, as confirmed by Hoechst 33342 staining and Annexin V-FITC/PI double staining. nih.gov

Inhibition of Interleukin-6 (IL-6) Levels

Interleukin-6 (IL-6) is a cytokine that plays a role in inflammation and has been implicated in the pathology of various chronic inflammatory diseases and cancers. nih.gov Certain thiourea derivatives have been shown to act as inhibitors of IL-6 levels in both SW480 and SW620 colon cancer cells, reducing its secretion by 23–63%. nih.gov This suggests that part of the anticancer mechanism of these compounds may involve the modulation of the inflammatory tumor microenvironment.

Inhibition of Specific Biological Targets

The anticancer activity of this compound and its derivatives can be attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival.

K-Ras: KRAS is a frequently mutated oncogene in several cancers, including lung, colorectal, and pancreatic cancers. nih.govresearchgate.netnih.gov While direct inhibition of KRAS has been challenging, some studies suggest that upstream inhibition of the EGFR/HER family of receptors may be an effective strategy in a subset of KRAS mutant lung cancers. nih.gov

EGFR and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the HER family of receptor tyrosine kinases that regulate key cellular processes like proliferation and survival. med-tohoku-antibody.com Overexpression of EGFR is common in many cancers. med-tohoku-antibody.com Some thiourea derivatives have been reported to impede the activity of EGFR and HER2 in breast cancer cells. jppres.com Combined targeting of EGFR and HER2 has shown to suppress the in vitro growth of certain KRAS mutant non-small cell lung cancer cell lines. nih.gov

Alkaline Phosphatase: Thiazolidin-4-one derivatives, which can be synthesized from thiourea precursors, have been found to inhibit various enzymes, including protein tyrosine phosphatases, which play a role in cancer progression. nih.gov

DNA Binding Mechanisms

Thiourea-containing compounds have been identified as DNA binders. nih.gov The interaction with DNA is a potential mechanism for their anticancer activity. nih.gov For example, a novel thiourea polymer, QTMP, was shown to cause DNA damage, which contributes to its anticancer effects in colorectal cancer cells. nih.gov The precise mechanisms of DNA binding can vary, but they often involve interactions that disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Influence of Linker Type and Substitutions on Cytotoxicity

The cytotoxic effects of thiourea derivatives are significantly influenced by the nature of their chemical structure, including linker types and various substitutions. Structure-activity relationship (SAR) studies have provided insights into how these modifications impact their potential as anticancer agents.

Research on N-naphthoyl thiourea derivatives has shown that the length of the linker between two thiourea motifs can enhance cytotoxic effects. nih.gov Specifically, increasing the linker length has been correlated with improved anticancer activities. nih.gov Bis-substituted thioureas, which feature an additional naphthoyl motif, have demonstrated superior cytotoxic activity compared to their mono-substituted counterparts, suggesting this additional group is essential for efficacy. nih.gov

The electronic properties of substituents also play a crucial role. For instance, derivatives bearing an electron-withdrawing group, such as a p-nitrophenyl, have exhibited a slight decrease in cytotoxic activity. nih.gov Conversely, the presence of a lipophilic chlorophenyl group has been shown to remarkably improve anticancer behavior, likely by enhancing interaction with hydrophilic active sites. nih.gov Studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed that derivatives with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest cytotoxic activity. nih.gov

Cyclization of the thiourea moiety into a thiazolidine (B150603) derivative has been observed to slightly reduce anticancer activity. nih.gov The C-2 naphthyl ring has been identified as an important feature for the cytotoxicity of certain naphthyridine derivatives. inforang.comnih.gov The toxicity of N-phenylalkylthioureas has also been found to be structure-dependent. vu.nl

Table 1: Influence of Structural Modifications on the Cytotoxicity of Thiourea Derivatives

| Structural Modification | Effect on Cytotoxicity | Reference |

| Increased linker length between thiourea motifs | Improved cytotoxic effects | nih.gov |

| Addition of a second naphthoyl motif (bis-substitution) | Superior cytotoxic activity | nih.gov |

| Electron-withdrawing group (e.g., p-nitrophenyl) | Decreased cytotoxic activity | nih.gov |

| Lipophilic chloro-substituent | Enhanced anticancer activity | nih.gov |

| Cyclization to thiazolidine derivative | Slightly reduced anticancer activity | nih.gov |

| 3,4-dichloro- and 4-CF3-phenyl substituents | Highest cytotoxic activity among tested analogs | nih.gov |

Antimicrobial and Anti-biofilm Activities

Thiourea derivatives, particularly those incorporating a naphthalimide scaffold, have demonstrated significant potential as antimicrobial agents, especially against multidrug-resistant bacteria. rsc.orgnih.gov

A series of naphthalimide–thiourea derivatives were synthesized and evaluated against a panel of bacterial and mycobacterial pathogens. nih.gov Several compounds showed potent antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 0.03 µg/mL. nih.gov Notably, these compounds also exhibited potent inhibition against multidrug-resistant strains of S. aureus, including vancomycin-resistant S. aureus (VRSA), with MICs ranging from 0.06 to 4 µg/mL. nih.gov Certain derivatives also displayed good antimycobacterial activity against Mycobacterium tuberculosis with MIC values between 2 and 64 µg/mL. nih.gov

Further studies highlighted a specific naphthalimide-thiourea derivative, compound 17b , as having the most potent antibacterial activity (MIC 0.03125 μg/mL) with excellent efficacy against MRSA and VRSA (MIC 0.06 μg/mL). nih.gov Structure-activity relationship findings indicated that substitutions on the phenyl ring or the inclusion of alkyl chains could lead to a loss of activity, while the replacement of the thiourea with a urea (B33335) derivative resulted in decreased antibacterial potency. nih.gov

Thiourea derivatives have also been shown to be effective against the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.govnih.gov Derivatives of 1,3-thiazole effectively inhibited biofilm formation by both standard and methicillin-resistant strains of Staphylococcus epidermidis. nih.gov The presence of a halogen atom, particularly at the 3rd position of the phenyl group, was found to be important for this antimicrobial activity. nih.gov Similarly, other thiourea derivatives effectively inhibited biofilm formation by methicillin-resistant and standard strains of S. epidermidis, with one compound showing particular promise with IC50 values of 2-6 μg/mL. nih.gov

**Table 2: Antimicrobial Activity of Naphthalimide-Thiourea Derivatives against *S. aureus***

| Compound | MIC (μg/mL) against S. aureus ATCC 29213 | MIC (μg/mL) against VRSA | Reference |

| 17b | 0.03125 | 0.06 | nih.gov |

| 4l | 0.125 | Not Reported | nih.gov |

| 4m | 0.125 | Not Reported | nih.gov |

| 17c | 0.125 | Not Reported | nih.gov |

| 4n | 0.25 | Not Reported | nih.gov |

| 9f | 0.25 | Not Reported | nih.gov |

| 13d | 0.25 | Not Reported | nih.gov |

| 17d | 0.25 | Not Reported | nih.gov |

| 13e | 0.5 | Not Reported | nih.gov |

| 17a | 0.5 | Not Reported | nih.gov |

| 9l | 1 | Not Reported | nih.gov |

| 4a | 2 | Not Reported | nih.gov |

Antioxidant Activity

Another study focused on the antioxidant activities of 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU). hueuni.edu.vn Using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, it was determined that DPTU is a more effective free radical scavenger than BPTU. hueuni.edu.vn This suggests that the structural arrangement of the phenyl groups directly influences the compound's ability to donate a hydrogen atom, which is a key mechanism of antioxidant activity. hueuni.edu.vn

Naphthalimide derivatives that include urea functional groups have also shown dose-dependent antioxidant activity through hydrogen peroxide radical scavenging methods. dergipark.org.tr

Table 3: Antioxidant Activity of Naphthyl Thiourea and Related Derivatives

| Compound/Derivative | Assay | IC50 Value | Reference |

| 4CFBNTU | DPPH | 189.6 ppm | unair.ac.id |

| 3CFBNTU | DPPH | 294.5 ppm | unair.ac.id |

| BNTU | DPPH | > 400 ppm | unair.ac.id |

| 4TBBNTU | DPPH | > 400 ppm | unair.ac.id |

| 4OCBNTU | DPPH | > 400 ppm | unair.ac.id |

| DPTU | DPPH | 0.710 ± 0.001 mM | hueuni.edu.vn |

| DPTU | ABTS | 0.044 ± 0.001 mM | hueuni.edu.vn |

| BPTU | DPPH | 11.000 ± 0.015 mM | hueuni.edu.vn |

| BPTU | ABTS | 2.400 ± 0.021 mM | hueuni.edu.vn |

Anti-inflammatory Activity